2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of a suitable precursor, such as a thiosemicarbazide, with an appropriate reagent like phosphorus oxychloride.
Coupling of the Rings: The thiophene and thiadiazole rings are then coupled together using a palladium-catalyzed cross-coupling reaction.
Formation of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- **2-fluoro-N-{2-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}benzamide
- **2-fluoro-5-methyl-N-[(3-methylthiophen-2-yl)methyl]aniline
Uniqueness
2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10FN3OS2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C14H10FN3OS2/c1-8-6-7-11(20-8)12-16-14(21-18-12)17-13(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,17,18,19) |
InChI Key |
ZNGXLKNHDYTSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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